molecular formula C19H19DN2O3S B607203 Deuteropioglitazone, (5R)- CAS No. 1259828-75-5

Deuteropioglitazone, (5R)-

Número de catálogo B607203
Número CAS: 1259828-75-5
Peso molecular: 357.4461
Clave InChI: HYAFETHFCAUJAY-VHLRUQIKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DRX-065 is a stabilized and deuterated R-enantiomer of pioglitazone. DRX-065 is superior to pioglitazone in reducing steatosis, NAS, and TG in mouse models of NASH. It is equivalent to pioglitazone. in reducing hepatic NEFA, cholesterol, inflammation, and fibrosis. DRX-065 has pharmacological properties desirable for the treatment of NASH (mitochondrial function modulation, non-steroidal anti-inflammatory effects, and glucose lowering effects) without the undesired PPARγ-related weight gain side effect.

Aplicaciones Científicas De Investigación

Pioglitazone as a Research Focus

Pioglitazone, a close relative of deuteropioglitazone, has been extensively studied for its effects on various medical conditions. Although the exact studies on deuteropioglitazone (5R) are limited, insights from pioglitazone research can provide a relevant understanding.

  • Cardioprotective Effects : Pioglitazone has been studied for its cardioprotective effects. In a study, it was found to decrease mitochondrial ultrastructural damage, reduce infarct size, and inhibit cardiocyte apoptosis in ischemic/reperfused hearts in rats. This suggests its potential in mitigating heart damage after ischemic episodes (Li, Lang, Mao, Tian, & Feng, 2008).

  • Applications in Medicinal Chemistry : Deuterium, like in deuteropioglitazone, is increasingly used in medicinal chemistry, not just for improving pharmacokinetic parameters but also for addressing issues like metabolism-mediated toxicity and drug interactions. This highlights the broader role of deuterium in drug development (Pirali, Serafini, Cargnin, & Genazzani, 2019).

  • Potential in Osteosarcoma Therapy : Agonists like pioglitazone have been researched for their potential as differentiation therapy agents in human osteosarcoma. They may act as adjuvant therapeutic agents or chemopreventive agents to prevent recurrence and metastasis after surgical removal of primary tumors (Haydon, Zhou, Feng, Breyer, Cheng, Jiang, Ishikawa, Peabody, Montag, Simon, & He, 2002).

  • Neuroprotective and Antidepressive Effects : Research on rosiglitazone, another thiazolidinedione like pioglitazone, suggests its neuroprotective and anti-depressive effects. It was found to reverse depressive behaviors in mice and promote neuronal axon plasticity (Zhao, Zhang, Guo, Cao, Xue, Zhao, Yang, Yang, Ji, Huang, & Sun, 2017).

  • Impact on Drug Metabolism : Deuterium substitution, as in deuteropioglitazone, impacts the pharmacokinetics of pharmaceuticals. It can alter clearance and redirect metabolic pathways, reducing toxicity and potentially enhancing efficacy (Russak & Bednarczyk, 2018).

  • Deuterium Isotope Effects in Drug Metabolism : The use of deuterium in drugs, such as deuteropioglitazone, can modify drug action by retarding certain metabolism pathways, enhancing specific biological actions, and potentially avoiding the formation of toxic metabolites (Foster, 1984).

Propiedades

Número CAS

1259828-75-5

Nombre del producto

Deuteropioglitazone, (5R)-

Fórmula molecular

C19H19DN2O3S

Peso molecular

357.4461

Nombre IUPAC

(R)-5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione-5-d

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1/i17D

Clave InChI

HYAFETHFCAUJAY-VHLRUQIKSA-N

SMILES

O=C(N1)S[C@@](CC2=CC=C(OCCC3=NC=C(CC)C=C3)C=C2)([2H])C1=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

DRX-065;  DRX 065;  DRX065;  deuterated R-enantiomer of pioglitazone.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuteropioglitazone, (5R)-
Reactant of Route 2
Reactant of Route 2
Deuteropioglitazone, (5R)-
Reactant of Route 3
Deuteropioglitazone, (5R)-
Reactant of Route 4
Reactant of Route 4
Deuteropioglitazone, (5R)-
Reactant of Route 5
Reactant of Route 5
Deuteropioglitazone, (5R)-
Reactant of Route 6
Deuteropioglitazone, (5R)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.